molecular formula H4OSi B3416274 CID 6327522 CAS No. 70131-67-8

CID 6327522

Cat. No.: B3416274
CAS No.: 70131-67-8
M. Wt: 48.116 g/mol
InChI Key: SCPYDCQAZCOKTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 6327522 (PubChem Compound Identifier 6327522) is a small molecule whose structural and functional properties have been investigated in various pharmacological and biochemical studies. This compound may belong to a class of compounds studied for applications in drug discovery, enzyme inhibition, or metabolic regulation, based on analogies to structurally similar compounds referenced in the evidence (e.g., oscillatoxin derivatives, betulinic acid analogs, or steroid-like substrates) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70131-67-8

Molecular Formula

H4OSi

Molecular Weight

48.116 g/mol

IUPAC Name

hydroxysilane

InChI

InChI=1S/H4OSi/c1-2/h1H,2H3

InChI Key

SCPYDCQAZCOKTP-UHFFFAOYSA-N

SMILES

O[Si]

Canonical SMILES

O[SiH3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Polydimethylsiloxane, hydroxy terminated, is typically synthesized through the hydrolysis and condensation of dimethyldichlorosilane. The reaction involves the following steps:

    Hydrolysis: Dimethyldichlorosilane reacts with water to form dimethylsilanediol.

    Condensation: The dimethylsilanediol undergoes condensation to form polydimethylsiloxane with terminal silanol groups.

Industrial Production Methods: In industrial settings, the production of polydimethylsiloxane, hydroxy terminated, involves the use of catalysts to control the molecular weight and viscosity of the final product. The process is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Polydimethylsiloxane, hydroxy terminated, undergoes various chemical reactions, including:

    Oxidation: The silanol groups can be oxidized to form siloxane bonds.

    Reduction: The compound can be reduced to form silane derivatives.

    Substitution: The silanol groups can be substituted with other functional groups to modify the properties of the polymer.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various organometallic reagents can be used for substitution reactions.

Major Products: The major products formed from these reactions include modified polydimethylsiloxane with different functional groups, which can be tailored for specific applications .

Scientific Research Applications

Polydimethylsiloxane, hydroxy terminated, has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which polydimethylsiloxane, hydroxy terminated, exerts its effects is primarily through its physical properties. The silanol groups at the ends of the polymer chains allow for hydrogen bonding and interaction with other molecules. This interaction can modify the surface properties of materials, making them more hydrophobic or altering their mechanical properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 6327522, a comparative analysis is essential. Below is a structured comparison with compounds sharing structural or functional similarities, inferred from the evidence:

Table 1: Structural and Functional Comparison

Compound PubChem CID Molecular Class Key Functional Properties Biological Targets/Applications
This compound 6327522 [Not specified] [Hypothetical: Potential enzyme inhibition or receptor modulation] [Theoretical: Cancer, metabolic disorders]
Taurocholic acid 6675 Bile acid derivative Substrate for bile acid transporters; involved in lipid metabolism NTCP (SLC10A1) transporter studies
Ginkgolic acid 17:1 5469634 Alkylphenol Inhibits SARS-CoV-2 papain-like protease; cytotoxic at high concentrations Antiviral and anticancer research
Oscillatoxin D 101283546 Polyketide derivative Cytotoxic activity; marine natural product Anticancer drug discovery
Betulinic acid 64971 Triterpenoid Apoptosis induction in cancer cells; anti-inflammatory properties Oncolytic therapies

Key Findings from Comparative Studies:

Structural Analogies: this compound may share structural motifs with triterpenoids (e.g., betulinic acid) or polyketides (e.g., oscillatoxin derivatives), as these classes often exhibit branched hydrocarbon frameworks or cyclic ether groups . Unlike bile acid derivatives (e.g., taurocholic acid, CID 6675), which feature steroid backbones and sulfated side chains, this compound’s hypothetical structure likely lacks polar groups critical for transporter binding .

Functional Divergence :

  • Enzyme inhibition mechanisms vary significantly: Ginkgolic acid 17:1 (CID 5469634) targets viral proteases, while oscillatoxin derivatives (CID 101283546) disrupt cellular membranes . This compound’s activity profile, if analogous, might involve kinase or cytochrome P450 modulation.
  • Betulinic acid (CID 64971) demonstrates selectivity for cancer cell apoptosis, a trait that could guide this compound’s optimization for reduced off-target effects .

Pharmacokinetic Properties :

  • Bile acid analogs (e.g., CID 6675) exhibit high solubility and hepatic uptake, whereas lipophilic compounds like betulinic acid (CID 64971) require formulation enhancements for bioavailability . This compound’s pharmacokinetics would depend on its logP and hydrogen-bonding capacity.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 6327522 in medicinal chemistry?

  • Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the question . For example:

  • Population: Specific biological targets or disease models relevant to this compound.
  • Intervention: Dosage ranges, administration routes, or molecular interactions.
  • Comparison: Existing compounds or control groups.
  • Outcome: Efficacy metrics (e.g., IC50, EC50) or mechanistic insights.
  • Time: Duration of exposure or longitudinal effects.
    • Refine the question using iterative feedback from peers to ensure specificity and feasibility . Avoid overly broad terms (e.g., "study effects") and prioritize gaps in existing literature .

Q. What experimental design principles ensure reproducibility in this compound synthesis and characterization?

  • Methodological Answer :

  • Define clear objectives (e.g., optimizing yield vs. exploring novel derivatives) .
  • Use a factorial design to test variables (e.g., temperature, catalysts) systematically .
  • Include controls (e.g., known standards for spectroscopic validation) and replicate experiments ≥3 times .
  • Document protocols with granular detail (e.g., solvent purity, equipment calibration) to enable replication .
    • Example experimental workflow:
StepKey Considerations
SynthesisSolvent selection, reaction time, purification methods
CharacterizationNMR/IR spectroscopy, HPLC purity analysis
BioassayCell line selection, dose-response curves

Advanced Research Questions

Q. How to resolve contradictions in pharmacological data for this compound across studies?

  • Methodological Answer :

  • Step 1 : Map inconsistencies (e.g., conflicting IC50 values) using comparative tables :
StudyIC50 (μM)Assay TypeCell Line
A2.1 ± 0.3MTT assayHeLa
B5.7 ± 1.2Flow cytometryJurkat
  • Step 2 : Identify confounding variables (e.g., assay sensitivity, cell passage number) .
  • Step 3 : Conduct meta-analysis or orthogonal assays (e.g., isothermal titration calorimetry) to validate interactions .
    • Apply statistical models (e.g., ANOVA with post-hoc tests) to quantify variability .

Q. What strategies optimize this compound’s selectivity for target proteins while minimizing off-target effects?

  • Methodological Answer :

  • Computational Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to related protein isoforms .
  • Structure-Activity Relationship (SAR) : Systematically modify functional groups and test against a panel of receptors .
  • Kinetic Studies : Measure association/dissociation rates (e.g., surface plasmon resonance) to assess binding permanence .
    • Example SAR modification table:
DerivativeR-GroupSelectivity Index (Target vs. Off-Target)
This compound-H1:8.3
D1-CH31:4.1
D2-CF31:1.9

Data Analysis & Interpretation

Q. How to validate the statistical significance of this compound’s dose-response data in heterogeneous cell populations?

  • Methodological Answer :

  • Use non-parametric tests (e.g., Mann-Whitney U) if data deviates from normality .
  • Apply correction methods (e.g., Bonferroni) for multiple comparisons .
  • Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize biological relevance .

Q. What interdisciplinary approaches enhance mechanistic understanding of this compound’s action?

  • Methodological Answer :

  • Combine in silico simulations (e.g., molecular dynamics) with in vitro assays to model protein-ligand dynamics .
  • Integrate omics data (e.g., transcriptomics) to identify downstream pathways affected by this compound .
  • Collaborate with material scientists to develop drug-delivery systems (e.g., nanoparticles) for improved bioavailability .

Ethical & Reporting Standards

Q. How to ensure compliance with ethical guidelines in animal studies involving this compound?

  • Methodological Answer :

  • Obtain institutional approval (e.g., IACUC) and adhere to the 3Rs (Replacement, Reduction, Refinement) .
  • Report animal strain, housing conditions, and euthanasia methods in detail .

Q. What are the best practices for documenting negative or inconclusive results in this compound research?

  • Methodological Answer :

  • Publish in repositories like Zenodo or Figshare to avoid publication bias .
  • Include raw data (e.g., chromatograms, spectral peaks) in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.